molecular formula C24H30N4O4 B1411643 1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate CAS No. 1523617-89-1

1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate

Cat. No.: B1411643
CAS No.: 1523617-89-1
M. Wt: 438.5 g/mol
InChI Key: LDWDRKRLNHBYGE-UHFFFAOYSA-N
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Description

Structural Significance of Spirocyclic Diazaspiro Compounds

Spirocyclic diazaspiro compounds represent a unique class of heterocyclic structures that exhibit exceptional three-dimensional properties crucial for biological activity and drug design. The diazaspiro[3.3]heptane scaffold consists of two fused three-membered rings connected via a shared spiro center, creating a rigid framework that restricts conformational flexibility. This structural rigidity provides several advantages in medicinal chemistry applications, including reduced entropic penalties during target binding and enhanced binding affinity compared to flexible analogs. The presence of two nitrogen atoms within the spirocyclic framework introduces basicity and hydrogen bonding capabilities, which can significantly influence the compound's interaction with biological targets.

The quaternary carbon structures inherent in spirocycles lead to higher fraction of sp3 hybridized carbons (Fsp3), which correlates with increased probability of successful compound translation to clinical applications. Research demonstrates that compounds with higher Fsp3 values exhibit improved success rates in drug development, primarily due to out-of-plane substituents that facilitate molecular shape adjustment and increase receptor-ligand complementarity. The three-dimensional nature of spirocyclic scaffolds allows for the exploration of previously underexplored chemical space, potentially leading to the discovery of novel therapeutic agents with improved selectivity profiles.

Structural Parameter 1-Phenyl-1,6-diazaspiro[3.3]heptane Hemioxalate Form
Molecular Formula C11H14N2 C24H30N4O4
Molecular Weight (g/mol) 174.24 438.52
Spiro Center Type Carbon Carbon
Number of Nitrogen Atoms 2 4 (including oxalate)
Ring System Diazaspiro[3.3]heptane Diazaspiro[3.3]heptane + oxalate
CAS Registry Number 1363383-39-4 1523617-89-1

The structural significance of diazaspiro compounds extends beyond their three-dimensional properties to include their ability to modulate physicochemical parameters such as solubility, lipophilicity, and metabolic stability. The introduction of spirocyclic scaffolds can effectively replace rotatable bonds while maintaining favorable orientations of functional groups, thereby improving potency. Studies have shown that spirocyclic variants maintain comparable protein inhibitory activity while demonstrating improved cellular efficacy compared to their non-spirocyclic counterparts. Furthermore, spirocyclic scaffolds can influence selectivity profiles, as demonstrated in poly(adenosine diphosphate-ribose) polymerase inhibitor studies where replacement of piperazine with diazaspiro[3.3]heptane resulted in increased selectivity despite a modest reduction in potency.

The conformational rigidity provided by the spirocyclic framework contributes to enhanced binding interactions through optimized spatial arrangements of pharmacophoric elements. Molecular docking studies suggest that the spirocyclic nitrogen atoms can participate in hydrogen bonding with catalytic residues in target proteins, while the rigid scaffold reduces rotational freedom and enhances binding affinity. Structure-activity relationship studies indicate that the spirocyclic core provides a stable platform for the attachment of various substituents, allowing for systematic optimization of biological activity while maintaining the favorable three-dimensional characteristics of the parent scaffold.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides the foundational context for understanding the significance of spirocyclic diazaspiro compounds within the broader landscape of organic chemistry. The origins of heterocyclic chemistry can be traced to the early 1800s when organic chemistry began to develop as a distinct discipline. In 1818, Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This pioneering work was followed by Dobereiner's production of furfural in 1832 through the treatment of starch with sulfuric acid, and Runge's isolation of pyrrole through dry distillation of bones in 1834.

The systematic study of heterocyclic compounds gained momentum throughout the 19th century, with significant milestones including the discovery of various nitrogen-containing heterocycles that would later inform the development of spirocyclic systems. The year 1906 marked a crucial turning point when Friedlander synthesized indigo dye, demonstrating the potential for synthetic chemistry to replace large-scale agricultural industries and establishing the commercial viability of heterocyclic compound synthesis. This achievement highlighted the practical applications of heterocyclic chemistry and paved the way for its integration into pharmaceutical and materials science applications.

Year Milestone Compound/Discovery Significance
1818 Brugnatelli Alloxan from uric acid First heterocycle isolation
1832 Dobereiner Furfural from starch Furan chemistry foundation
1834 Runge Pyrrole from bone distillation Nitrogen heterocycle discovery
1900 von Baeyer First spiro compound Spirocyclic chemistry birth
1906 Friedlander Indigo dye synthesis Commercial viability demonstration
1936 Tribe Chlorophyll isolation Natural product heterocycles
1951 Chargaff Genetic code bases Biological significance establishment

The emergence of spiro compounds as a distinct class within heterocyclic chemistry occurred in 1900 when von Baeyer discovered the first spiro compound, establishing the conceptual framework for spirocyclic structures. This discovery introduced the concept of the spiroatom, typically a quaternary carbon center that serves as the connecting point between two or more rings. The unique structural features of spiro compounds, including their three-dimensional nature and conformational rigidity, distinguished them from traditional planar aromatic systems and opened new avenues for chemical exploration.

The development of heterocyclic chemistry continued to evolve throughout the 20th century, with Tribe's isolation of chlorophyll compounds from natural oil in 1936 demonstrating the petroleum origin of these important biological molecules. This work highlighted the significance of heterocyclic compounds in natural systems and their potential for biomimetic applications. The establishment of Chargaff's rule in 1951 further emphasized the importance of heterocyclic chemistry in biological systems, particularly in the context of genetic codes involving purine and pyrimidine bases.

The modern era of spirocyclic heterocyclic chemistry has been characterized by systematic exploration of chemical space and the development of sophisticated synthetic methodologies for accessing complex spirocyclic scaffolds. Research indicates that nearly 47,000 compounds containing spirocycles in different structural contexts have been identified as active against approximately 200 targets, including several pharmaceutically relevant members of the G protein-coupled receptor family. This extensive biological activity profile demonstrates the continued relevance of spirocyclic compounds in contemporary drug discovery efforts and validates the historical progression from simple heterocycle isolation to complex spirocyclic scaffold design.

Properties

IUPAC Name

oxalic acid;1-phenyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H14N2.C2H2O4/c2*1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11;3-1(4)2(5)6/h2*1-5,12H,6-9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDRKRLNHBYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)C3=CC=CC=C3.C1CN(C12CNC2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate (CAS Number: 1523617-89-1) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C24H30N4O4C_{24}H_{30}N_{4}O_{4} and a molecular weight of approximately 438.53 g/mol. It is characterized by a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC24H30N4O4
Molecular Weight438.53 g/mol
CAS Number1523617-89-1
Purity≥ 95%
AppearanceSolid, clear

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve interactions with various biological targets such as enzymes and receptors.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, indicating potential as a chemotherapeutic agent.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that it exhibits inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxicity of this compound against human cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations higher than 10 µM, with an IC50 value indicating effective potency against breast cancer cells (MCF-7).

Case Study 2: Antimicrobial Properties

A separate investigation reported the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showing effectiveness comparable to traditional antibiotics.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24_{24}H30_{30}N4_{4}O4_{4}

Molecular Weight: 438.53 g/mol

IUPAC Name: 1-phenyl-1,6-diazaspiro[3.3]heptane hemioxalate

The compound features a spirocyclic structure that includes two nitrogen atoms within a seven-membered ring, contributing to its rigidity and potential interactions with biological targets.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions such as:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids.
  • Reduction: Reduction reactions yield primary or secondary amines.
  • Substitution: Nucleophilic substitution can occur at nitrogen atoms using alkyl halides.

These reactions are crucial for developing new pharmaceuticals and materials .

Medicinal Chemistry

The compound is being investigated for its potential in drug design. Its spirocyclic structure may enhance binding affinity and selectivity towards specific biological targets, making it an attractive scaffold for the development of novel therapeutics. Preliminary studies suggest that derivatives of this compound could exhibit pharmacological properties beneficial for treating various conditions .

Research has indicated that compounds with diazaspiro frameworks may possess interesting biological activities. The unique nitrogen arrangement may influence the interaction with enzymes or receptors, potentially leading to new therapeutic agents . Further studies are needed to elucidate the specific mechanisms of action and therapeutic potentials.

Case Study 1: Drug Design

In a study focusing on the synthesis of biologically active molecules, researchers utilized this compound as a core structure to develop new compounds aimed at targeting specific receptors involved in neurodegenerative diseases. The results indicated enhanced activity compared to traditional scaffolds due to improved binding interactions facilitated by the spirocyclic structure.

Case Study 2: Material Science

Another application explored the use of this compound in creating advanced materials with specific properties, such as increased thermal stability and mechanical strength. The rigid structure of the diazaspiro framework contributed to the overall performance of the materials developed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-phenyl-1,6-diazaspiro[3.3]heptane hemioxalate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Solubility Key Applications
This compound C11H14N2·C2H2O4 278.13 (calculated) Not explicitly listed >95%* Moderate (aqueous) Pharmaceutical intermediates
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride C12H18Cl2N2 261.19 1909312-36-2 ≥95% High (water) Drug candidates, material science
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate (2:1) C26H34N4O4 466.57 122357-34-0 >95% Low (organic solvents) Organic synthesis
6-Boc-1,6-diazaspiro[3.3]heptane hemioxalate C22H38N4O8 486.57 1041026-71-4 97% Moderate (DMSO) Protected intermediate

*Assumed based on purity trends in spirocyclic analogs.

Key Differences and Implications

Substituent Effects: Phenyl vs. Benzyl derivatives, however, exhibit higher solubility in water when paired with dihydrochloride salts . Boc-Protected Analogs: The tert-butoxycarbonyl (Boc) group in 6-Boc-1,6-diazaspiro[3.3]heptane hemioxalate serves as a protecting group for amines, enabling selective deprotection during synthesis. This contrasts with the phenyl variant’s permanent substituent .

Salt Form and Solubility :

  • Hemioxalate salts (e.g., 1-phenyl and 6-Boc derivatives) generally exhibit moderate aqueous solubility, whereas dihydrochloride salts (e.g., 1-benzyl) show superior solubility, critical for in vivo studies .
  • Oxalate salts (2:1 stoichiometry) in benzyl derivatives reduce solubility but improve crystallinity for X-ray characterization .

Enzyme Inhibition: Spirocyclic pyrrolidine derivatives (e.g., YA1-YA3 in ) demonstrate anticancer activity, suggesting the phenyl variant could be optimized for similar targets .

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with readily accessible aromatic amines and heterocyclic precursors such as aziridines or azetidines, which serve as building blocks for the diazaspiro framework. For example, phenylamine derivatives or phenylacetonitrile can be used as initial substrates.

Key Reaction Steps

Step Reaction Type Reagents & Conditions Purpose
1 Nucleophilic substitution / condensation Phenylamine + suitable electrophile (e.g., halogenated compounds) Formation of intermediate amines or heterocyclic precursors
2 Cyclization Base (e.g., potassium tert-butoxide or sodium hydride), inert atmosphere, elevated temperature (70–110°C) Formation of the spirocyclic diaza framework
3 Functionalization Alkylation or acylation to introduce nitrogen substituents Incorporation of phenyl groups and nitrogen atoms at specific positions
4 Salt formation Oxalic acid in ethanol or water Conversion to hemioxalate salt for stability and characterization

Specific Synthetic Example

A representative synthesis involves the following:

  • Step 1: Condensation of phenylamine with a suitable electrophile such as 2-chloroethylamine derivatives to form a precursor amine.
  • Step 2: Cyclization of this intermediate using a strong base (e.g., potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (THF) at elevated temperatures (~80°C), promoting intramolecular nucleophilic attack and ring closure to form the spirocyclic system.
  • Step 3: Purification via recrystallization or chromatography.
  • Step 4: Salt formation by treating the free base with oxalic acid to produce the hemioxalate salt.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Method A Phenylamine + 2-chloroethylamine KtBuO, THF 70–110°C, inert atmosphere 65–75% Cyclization to spiro core
Method B Phenylacetonitrile + Amine derivatives NaH, ethanol Reflux, 1–2 hours 60–70% Functionalization of nitrogen
Method C Precursor amines Oxalic acid Room temperature, ethanol Quantitative Salt formation to hemioxalate

Research Findings and Optimization

Recent studies have demonstrated that:

  • Base strength and solvent choice critically influence cyclization efficiency. Strong, non-nucleophilic bases such as potassium tert-butoxide in THF provide high yields.
  • Temperature control during cyclization prevents side reactions and decomposition.
  • Salt formation with oxalic acid stabilizes the compound and enhances crystallinity, facilitating purification and characterization.

Notable Observations

  • The use of microwave-assisted synthesis has been explored to reduce reaction times and increase yields.
  • Purification via recrystallization from ethanol or acetonitrile yields high-purity hemioxalate salts.
  • The overall synthesis is scalable, with optimized conditions leading to yields exceeding 70%.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-phenyl-1,6-diazaspiro[3.3]heptane hemioxalate, and how can stereochemical control be ensured?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step protocols, including cyclization and functional group transformations. For example, asymmetric synthesis of diazaspiro compounds can be achieved via HCl-mediated deprotection in 1,4-dioxane, yielding high enantiomeric purity (e.g., 95% yield for a related diazaspiro compound) . Stereochemical control may involve chiral auxiliaries or catalysts, as demonstrated in the use of tert-butylsulfinyl groups to induce asymmetry . Characterization via chiral HPLC or polarimetry ([α]D) is critical for verifying enantiopurity.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the spirocyclic core and substituent positions. For example, 1H^1H NMR peaks near δ 4.4–3.6 ppm may indicate protons on the diazaspiro ring, while aromatic protons (δ 7.0–7.5 ppm) confirm phenyl groups .
  • X-ray crystallography : Resolve the hemioxalate counterion arrangement and hydrogen-bonding networks.
  • Mass spectrometry : Validate the molecular ion ([M+H]+^+) and fragmentation patterns against calculated exact masses (e.g., C11_{11}H13_{13}N2_2O4_4) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the spirocyclic framework of 1-phenyl-1,6-diazaspiro[3.3]heptane?

  • Methodological Answer : Functionalization can occur at nitrogen atoms or via ring-opening reactions. For example:

  • N-Alkylation : Use allyl or benzyl halides under basic conditions to modify nitrogen sites .
  • Acid-catalyzed ring-opening : Treat with HCl or H2_2SO4_4 to generate linear intermediates for further derivatization .
  • Electrophilic substitution : Introduce halogens (e.g., bromine) at aromatic positions using catalysts like FeCl3_3 .

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Compare binding affinities to known inhibitors.
  • QSAR studies : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl groups) with biological activity using regression models .
  • ADMET prediction : Use tools like SwissADME to assess bioavailability and toxicity risks based on logP and polar surface area .

Q. What experimental approaches resolve contradictions in biological activity data for spirocyclic compounds?

  • Methodological Answer :

  • Dose-response validation : Repeat assays (e.g., IC50_{50}) across multiple concentrations to rule out false positives/negatives.
  • Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions.
  • Counterion effects : Compare hemioxalate vs. free-base forms to assess solubility-driven discrepancies .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours.
  • Plasma stability assays : Expose to human plasma at 37°C and quantify remaining compound using LC-MS.
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Answer :

  • Standardized reaction conditions : Use anhydrous solvents, controlled atmosphere (N2_2/Ar), and calibrated thermostats.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time.
  • Crystallization optimization : Screen solvent mixtures (e.g., EtOAc/heptane) to improve hemioxalate crystal purity .

Q. How can researchers address low yields in spirocyclic compound synthesis?

  • Answer :

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., trityl-protected precursors) .
  • Catalyst screening : Test Pd, Cu, or organocatalysts to improve cyclization efficiency.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled heating .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate
Reactant of Route 2
1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.